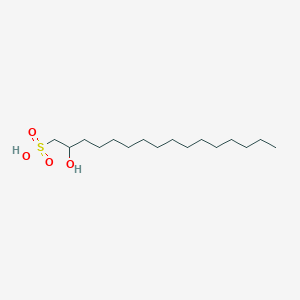

2-Hydroxyhexadecane-1-sulfonic acid

Description

This compound features a 16-carbon alkyl chain with a hydroxyl (-OH) group at the second carbon and a sulfonic acid (-SO₃H) group at the first carbon. Such a structure suggests applications in surfactants, detergents, or specialized chemical synthesis, balancing hydrophobic (long alkyl chain) and hydrophilic (-OH and -SO₃H) moieties.

Properties

CAS No. |

141946-79-4 |

|---|---|

Molecular Formula |

C16H34O4S |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

2-hydroxyhexadecane-1-sulfonic acid |

InChI |

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-21(18,19)20/h16-17H,2-15H2,1H3,(H,18,19,20) |

InChI Key |

YUBGJSHFULOAKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CS(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyhexadecane-1-sulfonic acid typically involves the sulfonation of hexadecane derivatives. One common method is the reaction of hexadecane with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyhexadecane-1-sulfonic acid may involve continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation of hexadecane, followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyhexadecane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of hexadecanone or hexadecanoic acid.

Reduction: Formation of hexadecane sulfonate or hexadecane sulfinate.

Substitution: Formation of halogenated hexadecane derivatives.

Scientific Research Applications

2-Hydroxyhexadecane-1-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents due to its surfactant properties

Mechanism of Action

The mechanism of action of 2-Hydroxyhexadecane-1-sulfonic acid primarily involves its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can insert itself and alter the physical properties of the interface .

Comparison with Similar Compounds

Chain Length and Molecular Weight

Shorter-chain sulfonic acids (C6–C12) and their sodium salts are well-documented in the evidence:

Functional Group Influence

- 2-Hydroxyethanesulfonic Acid Sodium Salt (C₂H₅NaO₄S): Molecular weight 148.11 g/mol, CAS 1562-00-1, features a hydroxyl group at the second carbon .

- 1-Hexanesulfonic Acid Sodium Salt : Lacks hydroxyl groups, emphasizing sulfonic acid as the sole polar moiety .

Physicochemical Properties and Stability

Stability and Decomposition

- 1-Hexanesulfonic Acid Sodium Salt: Stable under normal conditions but decomposes under fire to yield carbon oxides and sulfur oxides .

Hypothesis for C16 Analogs : Longer alkyl chains may increase thermal stability due to stronger van der Waals interactions, but decomposition pathways (e.g., release of SO₃ or CO₂ under combustion) likely mirror shorter-chain compounds .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 2-Hydroxyhexadecane-1-sulfonic acid | C₁₆H₃₄O₄S | 330.51 (theoretical) | N/A | -OH, -SO₃H |

| Sodium 1-Hexanesulfonate | C₆H₁₃NaO₃S | 188.22 | 2832-45-3 | -SO₃⁻ |

| 2-Hydroxyethanesulfonic Acid Sodium Salt | C₂H₅NaO₄S | 148.11 | 1562-00-1 | -OH, -SO₃⁻ |

| Sodium 1-Heptanesulfonate | C₇H₁₅NaO₃S | 202.25 | 22767-50-6 | -SO₃⁻ |

Biological Activity

2-Hydroxyhexadecane-1-sulfonic acid (also known as 2-hydroxyhexadecane sulfonic acid) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their surfactant properties and biological implications, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of 2-hydroxyhexadecane-1-sulfonic acid, supported by relevant research findings, case studies, and data tables.

2-Hydroxyhexadecane-1-sulfonic acid has the following chemical characteristics:

- Molecular Formula : CHOS

- Molecular Weight : 306.52 g/mol

- Structure : The compound features a long hydrocarbon chain with a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group, contributing to its amphiphilic nature.

Antimicrobial Activity

Research indicates that sulfonic acids, including 2-hydroxyhexadecane-1-sulfonic acid, exhibit significant antimicrobial properties. A study focusing on various sulfonic acid derivatives demonstrated that compounds with longer hydrocarbon chains tend to show enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-Hydroxyhexadecane-1-sulfonic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 50 µg/mL |

This table illustrates the effectiveness of 2-hydroxyhexadecane-1-sulfonic acid against selected microorganisms, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-hydroxyhexadecane-1-sulfonic acid has shown promise in reducing inflammation. Studies have reported that sulfonic acids can inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, in vitro studies revealed that this compound can downregulate tumor necrosis factor-alpha (TNF-α) production in macrophages.

Cytotoxicity

The cytotoxic effects of 2-hydroxyhexadecane-1-sulfonic acid have been evaluated using various cell lines. A notable study assessed its impact on human cancer cell lines, demonstrating that it induces apoptosis in a dose-dependent manner.

Table 2: Cytotoxicity of 2-Hydroxyhexadecane-1-sulfonic Acid

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 45 |

| A549 (lung cancer) | 25 |

The data indicates that the compound exhibits varying levels of cytotoxicity across different cancer cell lines, suggesting its potential utility in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A research group conducted a comparative study on the antimicrobial efficacy of various sulfonic acids, including 2-hydroxyhexadecane-1-sulfonic acid. The results indicated that it outperformed several commonly used antibiotics against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Inflammation Modulation

In another study focusing on inflammation, researchers treated macrophage cultures with varying concentrations of 2-hydroxyhexadecane-1-sulfonic acid. The findings showed a significant reduction in inflammatory markers compared to untreated controls, suggesting its role in modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.